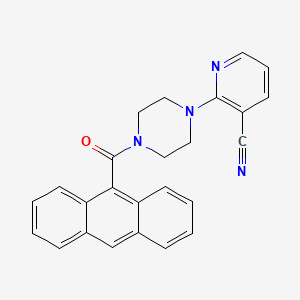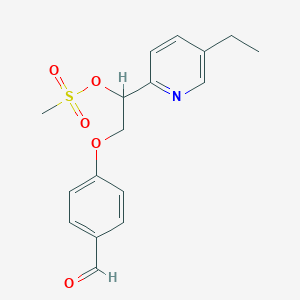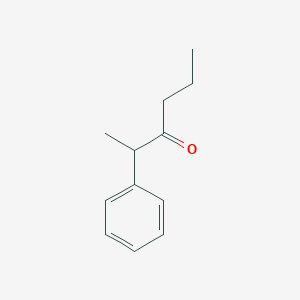
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is an organic compound with the molecular formula C19H30O3 and a molecular weight of 306.445 g/mol It is characterized by the presence of a decyl chain, a hydroxyphenyl group, and a methoxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone typically involves the reaction of 4-decyl-2-hydroxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 1-(4-Decyl-2-hydroxyphenyl)-2-oxoethanone.
Reduction: 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanol.
Substitution: 1-(4-Decyl-2-hydroxyphenyl)-2-(substituted)ethanone.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is not well-defined. its biological activity is likely mediated through interactions with cellular targets such as enzymes and receptors. The hydroxyphenyl group may participate in hydrogen bonding and other non-covalent interactions, while the decyl chain may influence the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: This compound shares the hydroxyphenyl and decyl groups but has additional methoxy groups and a different carbonyl structure.
1-(4-Decyl-2-hydroxyphenyl)-2-methoxy-3-(2,4,5-trimethoxyphenyl)propan-1,3-dione: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
1-(4-Decyl-2-hydroxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
649551-92-8 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
1-(4-decyl-2-hydroxyphenyl)-2-methoxyethanone |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-12-13-17(18(20)14-16)19(21)15-22-2/h12-14,20H,3-11,15H2,1-2H3 |
Clave InChI |
RAUBTQGALFUERX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1)C(=O)COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


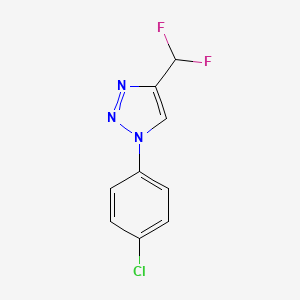
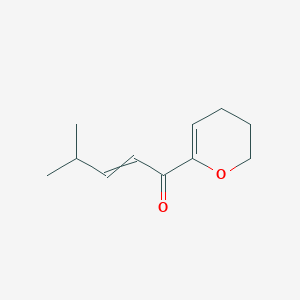
boranyl](/img/structure/B15168584.png)

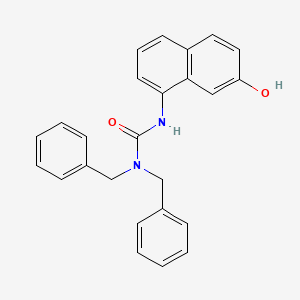
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
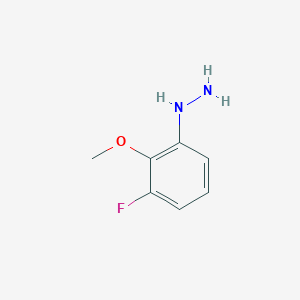
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

